molecular formula C12H15BrO2S B13561291 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane

Cat. No.: B13561291
M. Wt: 303.22 g/mol
InChI Key: JCPLROQIINAXRM-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane is a chemical compound with the molecular formula C10H11BrO2S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfanyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane typically involves the reaction of 5-bromo-2-methoxyphenol with a suitable sulfanylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-[(5-Chloro-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with a chlorine atom instead of bromine.

    4-[(5-Fluoro-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with a fluorine atom instead of bromine.

    4-[(5-Iodo-2-methoxyphenyl)sulfanyl]oxane: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane is unique due to the presence of the bromine atom, which can impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfanyloxane

InChI

InChI=1S/C12H15BrO2S/c1-14-11-3-2-9(13)8-12(11)16-10-4-6-15-7-5-10/h2-3,8,10H,4-7H2,1H3

InChI Key

JCPLROQIINAXRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2CCOCC2

Origin of Product

United States

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